molecular formula C11H20N4O2S B6644605 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide

1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide

Cat. No. B6644605
M. Wt: 272.37 g/mol
InChI Key: SZRUZMQKRYUYQR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC) and has been widely used as a research tool to investigate the role of PKC in various cellular processes.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide involves the inhibition of PKC activity by binding to the ATP-binding site of the kinase domain. PKC is a family of serine/threonine kinases that play a crucial role in signal transduction pathways by phosphorylating target proteins. The inhibition of PKC activity by 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide leads to the disruption of downstream signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects:
1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the specific PKC isoform involved. Some of the reported effects of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide include inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and inhibition of cytokine production. 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide as a research tool is its high selectivity and potency towards PKC inhibition. This allows for the investigation of specific PKC isoforms and downstream signaling pathways without affecting other cellular processes. However, 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide also has some limitations, such as its potential off-target effects and the possibility of inducing cellular stress responses at high concentrations.

Future Directions

There are several future directions for the use of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide in research. One possible direction is the investigation of the role of PKC in cancer progression and the development of PKC-targeted therapies for cancer treatment. Another direction is the study of the neuroprotective effects of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel PKC inhibitors based on the structure of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
Conclusion:
In conclusion, 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide is a potent and selective inhibitor of PKC that has been widely used as a research tool to investigate the role of PKC in various cellular processes. Its mechanism of action involves the inhibition of PKC activity by binding to the ATP-binding site of the kinase domain. 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide has a wide range of biochemical and physiological effects, and its use as a research tool has several advantages and limitations. There are several future directions for the use of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide in research, including the investigation of its role in cancer progression and the development of novel PKC inhibitors.

Synthesis Methods

The synthesis of 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide involves a multi-step reaction starting from 2,4-dimethylimidazole. The detailed procedure has been described in several literature sources, including the original synthesis paper by Tamaoki et al. (1986). Briefly, 2,4-dimethylimidazole is reacted with ethyl 2-bromoacetate to form the corresponding ester, which is then hydrolyzed to give the acid. The acid is then converted to the corresponding sulfonyl chloride, which is reacted with (R)-2-amino-1-pyrrolidineethanol to form 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide.

Scientific Research Applications

1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide has been extensively used as a research tool to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. It has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCη and PKCθ, in a dose-dependent manner. 1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide has also been used to study the downstream signaling pathways of PKC, such as the mitogen-activated protein kinase (MAPK) pathway, and to investigate the crosstalk between PKC and other signaling pathways.

properties

IUPAC Name

1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-9-14-11(8-15(9)2)18(16,17)13-7-5-10-4-3-6-12-10/h8,10,12-13H,3-7H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRUZMQKRYUYQR-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCC2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC[C@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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